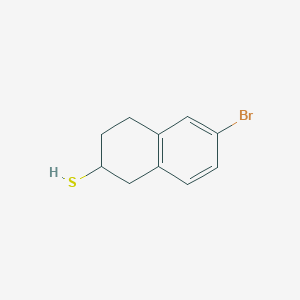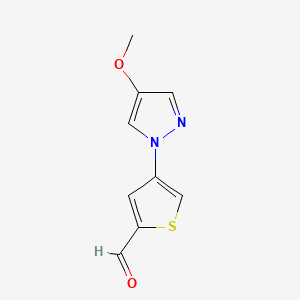
4-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a methoxy group and a thiophene ring substituted with a formyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde typically involves the formation of the pyrazole ring followed by the introduction of the methoxy group and the thiophene ring. One common method involves the reaction of 4-methoxy-1H-pyrazole with thiophene-2-carbaldehyde under suitable conditions. The reaction may be catalyzed by acids or bases and often requires solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. Additionally, the use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carboxylic acid.
Reduction: 4-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 4-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole and thiophene rings allows for interactions with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4,5-Dimethyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde
- 4-(4-Chloro-1H-pyrazol-1-yl)thiophene-2-carbaldehyde
- 4-(4-Methyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde
Uniqueness
4-(4-Methoxy-1H-pyrazol-1-yl)thiophene-2-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This substitution can enhance its solubility in organic solvents and may affect its biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H8N2O2S |
|---|---|
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
4-(4-methoxypyrazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2S/c1-13-8-3-10-11(4-8)7-2-9(5-12)14-6-7/h2-6H,1H3 |
InChI-Schlüssel |
PPKHBCLAOBTQHR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN(N=C1)C2=CSC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-Cyclopropylethyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15272063.png)
![1-Fluoro-3-[(thiophen-3-yl)amino]propan-2-ol](/img/structure/B15272071.png)
amine](/img/structure/B15272075.png)
![5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B15272077.png)
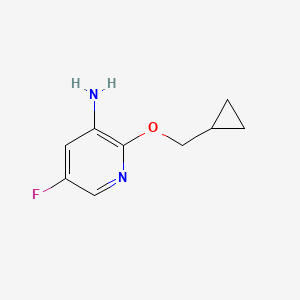
![4-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B15272096.png)
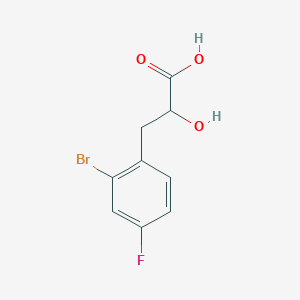
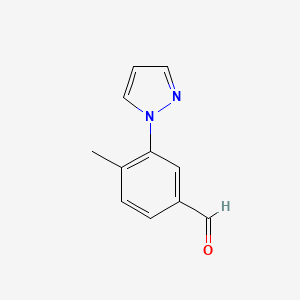
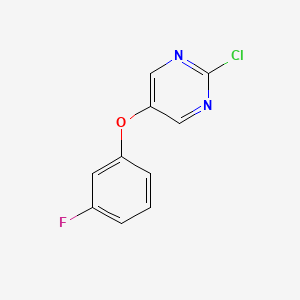
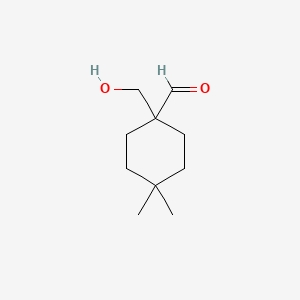
![3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane](/img/structure/B15272126.png)

![[3-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B15272133.png)
